molecular formula C21H18FN5O2S B2792651 N-(4-fluorobenzyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894052-23-4

N-(4-fluorobenzyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

货号: B2792651
CAS 编号: 894052-23-4
分子量: 423.47
InChI 键: QMRVXVYYTDDGAH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-fluorobenzyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a high-purity chemical reagent designed for pharmaceutical research and development. This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery . The specific molecular architecture, featuring a 4-fluorobenzyl group and a 4-methoxyphenyl substituent, is engineered to facilitate structure-activity relationship (SAR) studies, particularly in the exploration of electron-withdrawing and electron-donating group effects on biological activity . While the specific biological target of this analog is under investigation, compounds within this chemical family are being actively explored for their antiparasitic properties, with highly potent analogs demonstrating exceptional efficacy in preclinical models of cryptosporidiosis . Furthermore, the triazolopyridazine core is a privileged structure in drug discovery, with related compounds investigated for applications in oncology and inflammatory diseases . This reagent provides researchers with a valuable tool for probing novel biological mechanisms and optimizing lead compounds. It is supplied as a stable solid and is for Research Use Only. It is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-29-17-8-4-15(5-9-17)18-10-11-19-24-25-21(27(19)26-18)30-13-20(28)23-12-14-2-6-16(22)7-3-14/h2-11H,12-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRVXVYYTDDGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparison with Structural Analogues

Substituent Variations on the Triazolo-Pyridazine Core

A key structural differentiator among triazolo-pyridazine derivatives lies in substituent patterns on the phenyl ring at position 6 and the acetamide side chain. For example:

  • Compound 894067-38-0 (): Replaces the 4-methoxyphenyl group with a 3-methylphenyl substituent, reducing electron-donating effects and altering steric interactions.
  • Compound 727997-39-9 (): Features a trifluoromethyl group on the triazolo-pyrimidine system, enhancing metabolic stability but increasing molecular weight.

Table 1: Structural and Electronic Comparisons

Compound ID Core Structure Position 6 Substituent Acetamide Side Chain LogP*
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 4-Methoxyphenyl N-(4-Fluorobenzyl) ~3.1
894067-38-0 () [1,2,4]Triazolo[4,3-b]pyridazine 3-Methylphenyl N-(4-Acetamidophenyl) ~2.8
727997-39-9 () [1,2,3]Triazolo[1,5-a]pyrimidine 4-Trifluoromethylphenyl N-(4-Morpholinophenyl) ~3.5
Compound [1,2,3]Triazolo[4,5-d]pyrimidine 4-Methylphenyl N-(4-Fluorobenzyl) ~3.3

*Estimated using fragment-based methods.

Spectroscopic and Tautomeric Behavior

IR and NMR data from confirm that triazolo-pyridazine derivatives predominantly exist in the thione tautomeric form (νC=S at 1247–1255 cm⁻¹; absence of νS-H bands) . This contrasts with thiazolo-triazoles (), where νC=N stretches (~1600 cm⁻¹) dominate due to aromatic conjugation .

常见问题

Basic Question: What are the key steps and optimization strategies for synthesizing N-(4-fluorobenzyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?

Methodological Answer:
The synthesis typically involves:

Triazole ring formation via cyclization of hydrazine derivatives with carbonyl intermediates.

Thioether coupling between the triazolo-pyridazine core and a thioacetamide derivative using nucleophilic substitution (e.g., with 4-fluorobenzylamine).

Purification via column chromatography or recrystallization to achieve >95% purity.
Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for cyclization steps.
  • Temperature control : Maintain 60–80°C during coupling to minimize side reactions.
  • Catalysts : Use base catalysts (e.g., K₂CO₃) for thioether formation .

Basic Question: How is the structural identity and purity of this compound confirmed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm confirm aromatic protons from the triazole-pyridazine core.
    • ¹³C NMR : Signals near δ 165 ppm validate the acetamide carbonyl group.
  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 409.44 (C₂₀H₁₆FN₅O₂S) confirms the molecular formula .
  • HPLC : Purity >95% is achieved with a C18 column (acetonitrile/water gradient) .

Intermediate Question: What in vitro assays are recommended to evaluate its biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or ion channels (e.g., sodium channels) using fluorogenic substrates.
  • Cell-Based Assays :
    • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
    • Apoptosis: Caspase-3/7 activation measured via luminescence.
  • Binding Affinity : Surface Plasmon Resonance (SPR) to quantify interactions with target receptors .

Advanced Question: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data?

Methodological Answer:

  • Substituent Variation : Compare analogs with modified fluorobenzyl or methoxyphenyl groups. For example:

    SubstituentBiological Activity (IC₅₀)Key Finding
    4-Fluorobenzyl1.2 µM (Kinase X)Enhanced selectivity
    4-Chlorobenzyl5.8 µM (Kinase X)Reduced potency
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes and explain potency differences .

Advanced Question: What experimental approaches elucidate its mechanism of action (MoA)?

Methodological Answer:

  • Target Deconvolution :
    • Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins.
    • CRISPR-Cas9 Knockout : Validate target relevance by silencing candidate genes (e.g., ion channels).
  • Pathway Analysis : RNA-seq to identify differentially expressed genes post-treatment .

Advanced Question: How should researchers address stability discrepancies under varying pH and temperature?

Methodological Answer:

  • Accelerated Degradation Studies :
    • pH Stability : Incubate at pH 2 (gastric), 7.4 (physiological), and 9 (intestinal) for 24–72 hours; analyze via HPLC.
    • Thermal Stability : Heat at 40°C, 60°C, and 80°C for 1 week; monitor decomposition products by LC-MS.
  • Light Sensitivity : Store in amber vials and compare degradation rates under UV vs. dark conditions .

Advanced Question: What computational methods predict metabolic pathways and toxicity?

Methodological Answer:

  • Metabolism Prediction : Use in silico tools like ADMET Predictor or SwissADME to identify likely Phase I/II metabolites (e.g., hydroxylation, glucuronidation).
  • Toxicity Screening :
    • AMES Test : Predict mutagenicity via bacterial reverse mutation assay.
    • hERG Inhibition : Patch-clamp assays to assess cardiac liability .

Advanced Question: How can scale-up challenges be mitigated during process chemistry development?

Methodological Answer:

  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve safety and yield.
  • Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, residence time) using software like MODDE.
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。